3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid
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Overview
Description
3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between indole-3-carbaldehyde and 4-bromoacetophenone under basic conditions. The reaction is often facilitated by microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives
Scientific Research Applications
3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective properties, particularly in the context of Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation .
Uniqueness
3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid is unique due to its dual inhibitory action on monoamine oxidase and acetylcholinesterase, making it a promising candidate for neuroprotective therapies. Its bromine substitution also allows for further chemical modifications, enhancing its versatility in synthetic chemistry .
Properties
CAS No. |
1018612-26-4 |
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Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-(4-bromo-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-8-2-1-3-9-11(8)7(6-13-9)4-5-10(14)15/h1-6,13H,(H,14,15) |
InChI Key |
NBIPARIWYVDONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C=CC(=O)O |
Origin of Product |
United States |
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